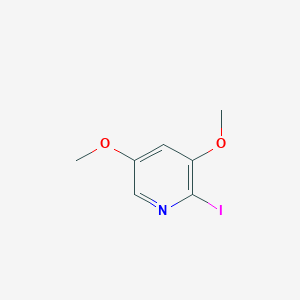

2-Iodo-3,5-dimethoxypyridine

Description

Properties

IUPAC Name |

2-iodo-3,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBYKQXHHLOOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303906 | |

| Record name | Pyridine, 2-iodo-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-79-6 | |

| Record name | Pyridine, 2-iodo-3,5-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-iodo-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Iodo-3,5-dimethoxypyridine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold appearing in numerous FDA-approved drugs.[1] Among the vast landscape of pyridine derivatives, halogenated and alkoxylated pyridines, such as 2-Iodo-3,5-dimethoxypyridine, represent a class of highly versatile intermediates. Their utility stems from the unique reactivity imparted by the iodine substituent, which allows for a variety of cross-coupling reactions, and the electronic and steric influence of the methoxy groups. This guide provides a comprehensive overview of the synthesis, key chemical properties, and significant applications of 2-Iodo-3,5-dimethoxypyridine and its structurally related analogs, with a focus on their role as building blocks in the development of novel therapeutic agents. While a specific CAS number for 2-Iodo-3,5-dimethoxypyridine is not readily found in public databases, this guide will draw upon data from closely related and well-characterized compounds such as 5-Iodo-2,3-dimethoxypyridine and 2-Iodo-3-methoxypyridine to provide a robust and insightful technical resource.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in a wide array of therapeutic agents targeting diverse biological pathways.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic ring can engage in various non-covalent interactions with biological targets. The introduction of substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity.

Iodinated pyridines are particularly valuable in synthetic chemistry. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions and a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings). This reactivity enables the facile introduction of a wide range of molecular fragments, making iodopyridines key intermediates in the synthesis of complex molecules.

Methoxy groups, on the other hand, are electron-donating substituents that can influence the reactivity of the pyridine ring and provide additional points of interaction with biological targets. The combination of iodo and methoxy substituents on a pyridine ring, as in the case of 2-Iodo-3,5-dimethoxypyridine and its isomers, creates a powerful synthetic platform for the construction of novel drug candidates.

Physicochemical and Spectroscopic Properties

While specific data for 2-Iodo-3,5-dimethoxypyridine is limited, we can infer its properties from closely related analogs.

| Property | 5-Iodo-2,3-dimethoxypyridine | 2-Iodo-3-methoxypyridine |

| CAS Number | 1138444-04-8[3][4] | 93560-55-5[5][6] |

| Molecular Formula | C₇H₈INO₂[3][4] | C₆H₆INO[5][6] |

| Molecular Weight | 265.05 g/mol [3][4] | 235.024 g/mol [5] |

| Appearance | Solid[3] | White to light yellow solid |

| Melting Point | Not available | 57°C to 61°C[5] |

| Solubility | Not available | Not available |

| Purity | Not specified | ≥ 97%[5] |

Spectroscopic data for related compounds can provide insights into the expected spectral characteristics of 2-Iodo-3,5-dimethoxypyridine.

Synthesis of Iodinated and Methoxylated Pyridines

The synthesis of iodinated pyridines can be achieved through various methods. A common approach involves the direct iodination of a substituted pyridine precursor. For instance, the synthesis of 2-amino-5-iodopyridine can be accomplished by treating 2-aminopyridine with iodine in an aqueous medium, followed by the addition of hydrogen peroxide.[7] This method offers the advantage of using water as a solvent, making it a safer and more environmentally friendly process.[7]

Another general strategy for the synthesis of iodopyridines is through a diazotization-Sandmeyer reaction of the corresponding aminopyridine. This method is particularly useful for the synthesis of 4-iodopyridine.[8]

The synthesis of methoxylated pyridines often involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) with a methoxide source or by starting with a methoxy-substituted precursor.

A plausible synthetic route to 2-Iodo-3,5-dimethoxypyridine could start from 2-amino-3,5-dimethoxypyridine via a Sandmeyer-type reaction or by direct iodination of 3,5-dimethoxypyridine, followed by separation of the resulting regioisomers.

Caption: General synthetic pathways to iodinated pyridines.

Key Reactions and Synthetic Utility

The synthetic versatility of iodinated pyridines lies in their ability to participate in a wide range of cross-coupling reactions. The carbon-iodine bond at the 2-position of the pyridine ring is particularly susceptible to oxidative addition to a low-valent transition metal catalyst (e.g., palladium or copper), initiating the catalytic cycle of various cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an iodo-dimethoxypyridine with a boronic acid derivative, a common method for forming carbon-carbon bonds.

Materials:

-

2-Iodo-3,5-dimethoxypyridine (or a suitable analog) (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add the iodo-dimethoxypyridine, boronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. 5-Iodo-2,3-dimethoxypyridine AldrichCPR 1138444-04-8 [sigmaaldrich.com]

- 4. 5-Iodo-2,3-dimethoxypyridine AldrichCPR 1138444-04-8 [sigmaaldrich.com]

- 5. 2-iodo-3-méthoxypyridine, 97 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

- 6. scbt.com [scbt.com]

- 7. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 8. chempanda.com [chempanda.com]

Foreword: The Imperative of Purity in Advanced Chemical Synthesis

An In-Depth Technical Guide to the Purity Assessment of 2-Iodo-3,5-dimethoxypyridine

In the realms of pharmaceutical research, drug development, and materials science, the starting material is the cornerstone of reproducible and reliable outcomes. 2-Iodo-3,5-dimethoxypyridine, a substituted pyridine, represents a class of versatile building blocks crucial for synthesizing complex molecular architectures, including active pharmaceutical ingredients (APIs).[1][2][3] The presence of even trace-level impurities—be they starting materials, by-products, or degradation products—can drastically alter reaction kinetics, introduce competing pathways, and, most critically, pose significant safety risks in pharmaceutical applications.[4]

This guide eschews a one-size-fits-all template. Instead, it presents a holistic and logical workflow tailored to the specific chemical nature of 2-Iodo-3,5-dimethoxypyridine. We will delve into the causality behind the selection of analytical techniques, establishing a self-validating, orthogonal system for purity determination. This document is designed for the practicing scientist who requires not just a protocol, but a deep understanding of the analytical strategy.

The Analytical Challenge: Anticipating the Impurity Profile

A robust purity assessment begins not at the instrument, but with a theoretical consideration of the synthetic route. The synthesis of iodo-aromatic compounds often involves electrophilic iodination of an activated ring.[5][6] For 3,5-dimethoxypyridine, this process can yield several potential impurities that must be analytically separated and identified.

Table 1: Potential Impurity Profile for 2-Iodo-3,5-dimethoxypyridine

| Impurity Class | Potential Species | Plausible Origin | Analytical Concern |

| Starting Material | 3,5-Dimethoxypyridine | Incomplete reaction | May have different reactivity and toxicity. |

| Reagents | Residual Iodine (I₂) | Excess reagent from iodination | Can interfere with subsequent reactions. |

| Regioisomeric By-products | 4-Iodo-3,5-dimethoxypyridine | Competing reaction at the C4 position | Co-elution risk; similar spectroscopic profile. |

| Over-reaction By-products | 2,4-Diiodo-3,5-dimethoxypyridine | Excessive iodination | Changes stoichiometry and molecular weight. |

| Related Substances | 2-Hydroxy-3,5-dimethoxypyridine | Hydrolysis of the iodo-group | Introduces a reactive functional group. |

| Residual Solvents | Dichloromethane, THF, etc. | Incomplete removal post-synthesis | Potential toxicity and process interference. |

The Orthogonal Strategy: A Multi-Technique Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques with different separation and detection principles, is essential for a comprehensive assessment. This strategy ensures that impurities missed by one method are detected by another, providing a validated and trustworthy purity value.

Caption: Orthogonal workflow for purity assessment.

Chromatographic Analysis: Separating the Components

Chromatography is the cornerstone of purity analysis, allowing for the physical separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: For a non-volatile, UV-active molecule like 2-Iodo-3,5-dimethoxypyridine, reverse-phase HPLC is the method of choice. The C18 stationary phase provides a non-polar environment, allowing for the separation of closely related aromatic isomers based on subtle differences in their hydrophobicity. A gradient elution is employed because it provides the best resolution across a wide range of polarities, effectively separating early-eluting polar impurities from late-eluting non-polar ones, while keeping the main peak sharp and symmetrical. UV detection is ideal due to the strong chromophore of the substituted pyridine ring.

Experimental Protocol: HPLC-UV Purity Determination

-

System Preparation:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. The final concentration is ~1 mg/mL.

-

-

Gradient Elution Program:

-

Time (min) | % Mobile Phase B

-

0.0 | 10

-

20.0 | 90

-

25.0 | 90

-

25.1 | 10

-

30.0 | 10

-

-

-

Analysis:

-

Inject 10 µL of the prepared sample.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: While HPLC is excellent for non-volatile impurities, it is blind to residual solvents from the synthesis. GC-MS is the definitive technique for this purpose.[7][8] The sample is heated, and volatile components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of each eluting peak to established libraries.[9]

Experimental Protocol: GC-MS for Residual Solvents

-

System Preparation:

-

Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).

-

MS Transfer Line: 250 °C.

-

Ion Source: 230 °C.

-

-

Sample Preparation:

-

Accurately weigh ~50 mg of the sample into a 10 mL headspace vial.

-

Add 1 mL of a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.

-

Seal the vial.

-

-

Analysis:

-

Place the vial in the headspace autosampler (e.g., incubate at 80 °C for 15 min).

-

Inject the headspace vapor onto the GC column.

-

Identify peaks in the total ion chromatogram (TIC) by matching their mass spectra against the NIST library.

-

Spectroscopic Analysis: Identity and Absolute Purity

Spectroscopy provides structural confirmation and an orthogonal method for quantification, validating the chromatographic results.

Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Causality: NMR spectroscopy is a uniquely powerful tool as it provides both structural verification and absolute quantification in a single, non-destructive experiment.[10] Unlike chromatography, which relies on relative response factors, qNMR is a primary ratio method.[11][12] By adding a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping signals. This method is orthogonal to HPLC and is not affected by non-proton-containing impurities.

Experimental Protocol: Absolute Purity by ¹H qNMR

-

Standard Preparation:

-

Select a suitable internal standard with high purity and sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Accurately weigh (~5 mg) of the certified internal standard into an NMR tube. Record the exact weight.

-

-

Sample Preparation:

-

Accurately weigh (~15 mg) of 2-Iodo-3,5-dimethoxypyridine into the same NMR tube. Record the exact weight.

-

Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically ≥ 30 seconds) to allow for full magnetization recovery, which is essential for accurate integration.

-

-

Data Processing and Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal from the analyte (e.g., one of the methoxy groups) and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

-

I: Integral value

-

N: Number of protons for the integrated signal

-

MW: Molecular weight

-

m: Mass

-

Purity_std: Purity of the internal standard

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR serves as a rapid and definitive identity check. It works by measuring the vibrations of bonds within the molecule, creating a unique "fingerprint." While not quantitative for purity, it instantly confirms the presence of key functional groups and the overall structure, ensuring the correct material is being analyzed.[13] Any significant deviation from the reference spectrum indicates a gross impurity or the wrong compound entirely.

Expected Spectral Features for 2-Iodo-3,5-dimethoxypyridine:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from methoxy groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.[14]

-

~1250-1050 cm⁻¹: Strong C-O stretching from the two methoxy groups.

-

Below 900 cm⁻¹: C-H out-of-plane bending, contributing to the fingerprint region.

Method Validation: Ensuring Trustworthiness

Every analytical protocol must be validated to prove it is fit for its intended purpose.[15][16] This is a mandatory requirement in regulated environments and a pillar of good scientific practice. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[17]

Caption: Decision workflow for analytical method validation.

Table 2: Validation Parameters for Purity Methods

| Parameter | HPLC (Impurity Quantification) | qNMR (Assay) | GC-MS (Solvent ID) |

| Specificity | Yes (Peak Purity/MS) | Yes (Signal Resolution) | Yes (Mass Spectrum) |

| Linearity | Yes | Yes | Not required for ID |

| Range | Yes | Yes | Not applicable |

| Accuracy | Yes | Yes | Not applicable |

| Precision | Yes | Yes | Not applicable |

| Limit of Quantitation (LOQ) | Yes | Yes | Not applicable |

| Robustness | Yes | Yes | Yes |

Conclusion: Synthesizing the Data into a Certificate of Analysis

The final step is to integrate the data from all orthogonal techniques into a single, comprehensive purity statement. The HPLC result provides the purity based on UV-active related substances, the GC-MS confirms the absence or presence of volatile impurities, and the qNMR provides the absolute, mass-based purity, which accounts for all proton-containing species as well as non-UV active impurities. The FTIR confirms the material's identity. By combining these results, a highly reliable and defensible purity value is assigned, ensuring the material is fit for its critical role in research and development.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me? Retrieved from [Link]

-

Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

-

National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of iodide by high-performance liquid chromatography after precolumn derivatization. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2-iodo-3-methoxypyridine, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

- Google Patents. (n.d.). CN103172480A - Method for preparing iodo aromatic hydrocarbon.

-

ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

Pharmaffiliates. (2024). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

-

PubMed. (2010). 2-Iodo-3-meth-oxy-6-methyl-pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis of iodine chemical species. Retrieved from [Link]

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide on Primesep B Column. Retrieved from [Link]

-

PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

-

ASBS. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

-

LookChem. (n.d.). Pyridine, 2-Iodo-5-Methoxy-. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine Supplier China. Retrieved from [Link]

-

National Institutes of Health. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

-

Agilent. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]

-

ResearchGate. (2007). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

-

Quora. (2021). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

-

CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cormica.com [cormica.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cet-science.com [cet-science.com]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 16. demarcheiso17025.com [demarcheiso17025.com]

- 17. fda.gov [fda.gov]

A Technical Guide to the Discovery and Synthetic History of Substituted Pyridines

Introduction: The Enduring Legacy of the Pyridine Ring

The pyridine ring, a simple six-membered aromatic heterocycle containing a single nitrogen atom, stands as one of the most significant and ubiquitous scaffolds in the landscape of chemical sciences. Its unique electronic properties—being electron-deficient yet aromatic—confer upon it a versatile reactivity that has been exploited by chemists for over a century. For researchers, scientists, and professionals in drug development, a deep understanding of the history and synthesis of substituted pyridines is not merely an academic exercise; it is a foundational pillar upon which modern medicinal chemistry is built. From the earliest anti-tuberculosis agents to contemporary targeted cancer therapies, the pyridine motif is a recurring feature, a testament to its privileged role in interacting with biological systems.

This guide eschews a rigid, templated approach. Instead, it aims to provide an in-depth, logical narrative of the discovery and synthetic evolution of substituted pyridines. We will journey from the serendipitous discovery of pyridine in the crude oil of heated animal bones to the elegant and precise catalytic methods of the 21st century. The focus will be on the causality behind major synthetic developments—explaining not just how these reactions work, but why they represented significant breakthroughs and how they paved the way for future innovation.

Chapter 1: The Dawn of Pyridine Chemistry

The story of pyridine begins not in a pristine laboratory, but in the smoky, acrid distillates of high-temperature bone heating. In the late 1840s, the Scottish chemist Thomas Anderson, while investigating this "bone oil," isolated a foul-smelling, colorless liquid.[1] Owing to its flammability, he named it "pyridine," from the Greek pyr (fire) and -idine, a standard suffix for cyclic nitrogenous compounds.[1] For several decades, the precise structure of this new substance remained a mystery. It was not until the work of Wilhelm Körner (1869) and James Dewar (1871) that the now-familiar hexagonal structure, analogous to benzene with one C-H unit replaced by nitrogen, was proposed.[2] This was later confirmed experimentally when pyridine was reduced to the known saturated heterocycle, piperidine.[2]

The first successful, albeit low-yielding, synthesis of the parent pyridine ring from simple acyclic precursors was achieved by William Ramsay in 1876, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[2] While a landmark achievement, this method was impractical for generating derivatives. The true era of substituted pyridines began with the development of systematic methods to construct the ring with desired functionalities already in place.

Chapter 2: The Classical Era: Forging the Ring

The late 19th and early 20th centuries witnessed the birth of several foundational "name reactions" that transformed pyridine chemistry from a curiosity into a powerful synthetic discipline. These methods, relying on the principles of condensation chemistry, provided the first reliable routes to functionally rich pyridine derivatives.

The Hantzsch Dihydropyridine Synthesis (1881): A Pillar of Pyridine Construction

Arguably the most important and enduring classical method is the multi-component reaction developed by the German chemist Arthur Hantzsch in 1881.[2][3] The Hantzsch synthesis is a testament to efficiency, combining an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source in a single pot to construct a 1,4-dihydropyridine (DHP).[4][5] These DHPs, often called "Hantzsch esters," are stable intermediates that can be subsequently oxidized to the corresponding aromatic pyridine.[4][5]

Causality and Significance: The brilliance of the Hantzsch reaction lies in its convergence and modularity. Before its discovery, creating a polysubstituted pyridine was a formidable challenge. Hantzsch provided a logical and predictable method where three of the final substituents on the pyridine ring are pre-determined by the choice of starting materials: the aldehyde and the β-ketoester. This opened the door to the systematic study of structure-activity relationships in pyridine derivatives, a concept that would become central to drug discovery.

Detailed Experimental Protocol: Classic Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is a representative example of the original Hantzsch reaction methodology.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Ammonium carbonate (0.96 g, 10 mmol)

-

Ethanol (20 mL)

-

Nitric acid (for optional oxidation step)

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium carbonate (10 mmol).

-

Add 20 mL of ethanol to the flask.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will often precipitate as a solid.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield the pure diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate as a crystalline solid.

-

(Optional Aromatization): To convert the dihydropyridine to the corresponding pyridine, dissolve the product in glacial acetic acid and add a suitable oxidizing agent (e.g., a stoichiometric amount of nitric acid or ceric ammonium nitrate) and heat gently until the oxidation is complete (monitored by TLC). The pyridine product can then be isolated by neutralization and extraction.

The Chichibabin Amination Reaction (1914): Direct Functionalization of the Pyridine Core

While the Hantzsch synthesis builds the ring from acyclic precursors, the Russian chemist Aleksei Chichibabin developed a revolutionary method for directly substituting the pyridine ring itself. Reported in 1914, the Chichibabin reaction involves heating pyridine with sodium amide (NaNH₂) in an inert solvent like toluene or xylene to introduce an amino group, primarily at the 2-position.[2][6]

Causality and Significance: The pyridine ring is electron-deficient, making it highly resistant to electrophilic aromatic substitution, the workhorse reaction for functionalizing benzene. Chichibabin's insight was to use a powerful nucleophile (the amide anion, NH₂⁻) to attack the electron-poor ring. This is a nucleophilic aromatic substitution of hydrogen (SNH), a class of reaction that was not well understood at the time. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate, followed by the elimination of a hydride ion (H⁻), which then reacts with an available proton source to liberate hydrogen gas.[6][7] The Chichibabin reaction was a paradigm shift, demonstrating that the pyridine ring could be directly functionalized without prior activation, providing a crucial route to 2-aminopyridines, which are vital building blocks in pharmaceutical synthesis.

Diagram: The Logic of Classical Pyridine Synthesis

Caption: Two major classical strategies for obtaining substituted pyridines.

Other Notable Classical Syntheses

Several other methods contributed to the classical toolkit for pyridine synthesis.

-

Guareschi-Thorpe Synthesis: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base, providing a route to 2-hydroxypyridines (or their 2-pyridone tautomers).[8][9]

-

Bohlmann-Rahtz Synthesis: This is a two-step process where an enamine is reacted with an alkynyl ketone in a Michael addition, followed by a heat-induced cyclodehydration to form the pyridine ring.[10][11] This method offers excellent control over the substitution pattern.

-

Kröhnke Pyridine Synthesis: This synthesis utilizes pyridinium ylides, formed from the reaction of pyridine with an α-bromo ketone, which then react with α,β-unsaturated carbonyl compounds in a Michael addition followed by cyclization.

Table 1: Comparison of Major Classical Pyridine Syntheses

| Synthesis Name | Year | Key Reactants | Primary Product Type | Key Advantage |

| Hantzsch | 1881 | Aldehyde, β-Ketoester (2 eq.), Ammonia | 1,4-Dihydropyridines (oxidized to Pyridines) | High convergence, modularity, access to polysubstituted rings. |

| Chichibabin | 1914 | Pyridine, Sodium Amide (NaNH₂) | 2-Aminopyridines | Direct functionalization of the parent pyridine ring. |

| Guareschi-Thorpe | 1893 | Cyanoacetamide, 1,3-Dicarbonyl | 2-Hydroxypyridines / 2-Pyridones | Access to pyridone structures. |

| Bohlmann-Rahtz | 1957 | Enamine, Alkynyl Ketone | Trisubstituted Pyridines | Good regiochemical control. |

Chapter 3: Substituted Pyridines as Cornerstones of Modern Medicine

The development of these classical syntheses directly enabled the discovery of some of the most important drugs of the 20th century. The pyridine scaffold proved to be an exceptional framework for designing molecules with potent and specific biological activities.

Case Study 1: Isoniazid – A Simple Molecule to Combat a Global Scourge

Isoniazid (isonicotinic acid hydrazide), a simple derivative of pyridine-4-carboxylic acid, was first synthesized in 1912 as part of a doctoral thesis, with no knowledge of its therapeutic potential.[12] It was rediscovered in the late 1940s and early 1950s during a systematic search for new anti-tuberculosis drugs.[12][13] Researchers at Hoffmann-La Roche, Squibb, and Bayer independently found that this simple molecule possessed remarkable activity against Mycobacterium tuberculosis.[12] The introduction of isoniazid in 1952, as part of a "triple therapy" regimen, was a watershed moment in medicine, leading to a dramatic decrease in tuberculosis mortality and the closure of sanatoriums.[12]

Case Study 2: Nifedipine – A Direct Descendant of the Hantzsch Synthesis

The Hantzsch synthesis experienced a major renaissance in the mid-20th century with the discovery of the dihydropyridine class of calcium channel blockers. In 1966, scientists at Bayer synthesized a series of 1,4-dihydropyridine compounds using the Hantzsch reaction, leading to the discovery of nifedipine.[14] This compound was found to be a potent vasodilator and was developed for the treatment of angina and hypertension.[14] The discovery of nifedipine not only provided a crucial new therapeutic agent but also validated the Hantzsch synthesis as a powerful platform for drug discovery, allowing for the rapid generation of analogs to optimize pharmacological properties.

Chapter 4: The Modern Synthetic Toolkit: Precision and Efficiency

While the classical methods remain valuable, the demands of modern drug discovery for molecular complexity and synthetic efficiency have driven the development of new strategies. These modern methods often focus on functionalizing a pre-existing pyridine ring with surgical precision, a task that was difficult or impossible with classical techniques.

Transition-Metal Catalysis: A New Paradigm

The rise of transition-metal catalysis has revolutionized pyridine chemistry. The electron-poor nature of the pyridine ring, which hinders classical electrophilic substitution, makes it a prime substrate for reactions involving C-H activation and cross-coupling.

Direct C-H Functionalization: This is perhaps the most significant advance in modern pyridine synthesis. Catalysts based on palladium, rhodium, iridium, and other transition metals can selectively cleave a C-H bond on the pyridine ring and replace the hydrogen with a new functional group.[8][14][15] This approach is highly atom-economical. The regioselectivity (i.e., which C-H bond is functionalized) can often be controlled by using directing groups, which temporarily coordinate to the metal catalyst and position it over a specific C-H bond (often at the C2 position).[14][16] However, significant progress has been made in developing methods for the more challenging functionalization of the "distal" C3 and C4 positions.[8]

Diagram: The Mechanism of Directed C-H Activation

Caption: A generalized workflow for transition-metal catalyzed C-H functionalization.

Cross-Coupling Reactions: Reactions like the Suzuki, Stille, and Negishi couplings, which are mainstays of modern organic synthesis, are also widely applied to pyridine chemistry. These reactions typically involve coupling a pyridine halide (e.g., 2-chloropyridine or 3-bromopyridine) with an organometallic reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. This allows for the modular assembly of complex biaryl structures, which are common in pharmaceuticals.

Cycloaddition and Electrocyclization Strategies

Another modern approach involves building the pyridine ring through pericyclic reactions.

-

[4+2] Cycloadditions (Diels-Alder Reactions): This strategy often employs electron-deficient azadienes reacting with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction.[17] This can be a powerful way to construct highly substituted pyridines with defined stereochemistry.

-

Electrocyclization Reactions: Some modern methods generate reactive 1-azatriene intermediates which then undergo a thermal 6π-electrocyclization to form a dihydropyridine, which subsequently oxidizes to the aromatic pyridine.[18]

Conclusion and Future Outlook

The journey of the substituted pyridine is a microcosm of the history of organic synthesis itself—from crude beginnings and classical condensation reactions to the precision and elegance of modern catalytic methods. The foundational work of chemists like Hantzsch and Chichibabin provided the tools that enabled the discovery of life-saving medicines. Today, the field continues to evolve, driven by the need for greater efficiency, sustainability, and the ability to create ever-more complex molecular architectures.

The future of substituted pyridine synthesis will likely focus on several key areas:

-

Catalyst Development: Designing new catalysts that can functionalize C-H bonds with even greater selectivity and at milder conditions.

-

Late-Stage Functionalization: Developing methods to install or modify pyridine rings on already complex molecules, which is a major challenge in drug development.

-

Photoredox and Electrochemical Methods: Harnessing light and electricity to drive novel pyridine-forming and functionalizing reactions under green and sustainable conditions.

For the researcher and drug development professional, the pyridine ring remains a field of immense opportunity. Its rich history provides a robust toolkit of proven synthetic strategies, while ongoing innovation continues to expand the boundaries of what is possible, ensuring that this simple heterocycle will remain at the heart of chemical discovery for the foreseeable future.

References

-

Wikipedia. Pyridine. Available from: [Link]

-

Baran, P. S. Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. 2004. Available from: [Link]

-

Chemistry Notes. Chichibabin amination: Easy mechanism. 2022. Available from: [Link]

-

Chemistry LibreTexts. Chichibabin Reaction. 2023. Available from: [Link]

-

Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. C–H functionalization of pyridines. Organic & Biomolecular Chemistry. 2023;21(28):5671-5690. Available from: [Link]

-

Wikipedia. Chichibabin pyridine synthesis. Available from: [Link]

-

Li, W., et al. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. 2022;87(13):8245-8257. Available from: [Link]

-

Wikipedia. Chichibabin reaction. Available from: [Link]

-

Lam, H. W., et al. A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. 2008;10(5):837-840. Available from: [Link]

-

Wikipedia. Isoniazid. Available from: [Link]

-

Taira, N. [Nifedipine: a novel vasodilator]. Drugs. 2006;66 Spec No 1:1-3. Available from: [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules. 2016;21(8):1035. Available from: [Link]

-

American Chemical Society. Pyridine. 2020. Available from: [Link]

-

Kumar, A., & Maurya, R. A. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2023;14(10):1937-1966. Available from: [Link]

-

Chemistry LibreTexts. Chichibabin Reaction. 2023. Available from: [Link]

-

Sasmal, S., Dutta, U., Lahiri, G. K., & Maiti, D. Transition Metals and Transition Metals/Lewis Acid Cooperative Catalysis for Directing Group Assisted para-C–H Functionalization. Chemistry Letters. 2020;49(11):1406-1420. Available from: [Link]

-

Chemical & Engineering News. Top Pharmaceuticals: Isoniazid. Available from: [Link]

-

Grokipedia. Hantzsch pyridine synthesis. Available from: [Link]

- Bohlmann, F., & Rahtz, D. The Bohlmann-Rahtz Pyridine Synthesis. Chemische Berichte. 1957;90(2):2265-2272.

-

ResearchGate. Pyridine molecules and Bohlmann–Rahtz pyridine synthesis. 2023. Available from: [Link]

-

RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. 2023. Available from: [Link]

-

RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. 2023. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistnotes.com [chemistnotes.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ijnrd.org [ijnrd.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. academic.oup.com [academic.oup.com]

- 17. baranlab.org [baranlab.org]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Strategic Application of 2-Iodo-3,5-dimethoxypyridine in the Synthesis of Novel Agrochemical Scaffolds

Introduction: The Pyridine Moiety as a Privileged Scaffold in Agrochemicals

The pyridine ring is a cornerstone in the design and development of modern agrochemicals. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a vast array of commercially successful fungicides, herbicides, and insecticides. The nitrogen atom within the heterocycle can engage in crucial hydrogen bonding interactions with biological targets, and the ring system itself serves as a robust scaffold for the precise spatial orientation of various functional groups. This versatility has made pyridine-based compounds a focal point for innovation in the agrochemical industry, aiming to enhance efficacy, selectivity, and environmental profile.

This guide focuses on the synthetic utility of 2-Iodo-3,5-dimethoxypyridine , a highly functionalized building block poised for application in agrochemical discovery. While no major commercial agrochemical to date explicitly reports the use of this specific intermediate in its synthesis, its structure is primed for strategic diversification. The electron-donating methoxy groups at the 3- and 5-positions modulate the electronic character of the pyridine ring, potentially influencing the biological activity and metabolic stability of its derivatives. More critically, the iodine atom at the 2-position serves as a versatile synthetic handle for a range of palladium-catalyzed cross-coupling reactions. This application note will provide detailed protocols and the underlying scientific rationale for employing 2-Iodo-3,5-dimethoxypyridine in the generation of diverse molecular libraries for agrochemical screening.

Core Application: Library Synthesis via Palladium-Catalyzed Cross-Coupling

The true power of 2-Iodo-3,5-dimethoxypyridine as a synthetic intermediate lies in the reactivity of the C-I bond. This bond is significantly more reactive than corresponding C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope. This reactivity enables the efficient construction of new carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring, which is a critical vector for modifying the biological activity of the resulting molecules. The following sections detail protocols for key cross-coupling reactions, providing researchers with a validated toolkit for scaffold elaboration.

Suzuki-Miyaura Coupling: Accessing 2-Aryl- and 2-Heteroaryl-3,5-dimethoxypyridines

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)-C(sp²) bonds. By coupling 2-Iodo-3,5-dimethoxypyridine with a variety of aryl or heteroaryl boronic acids or esters, a diverse library of biaryl compounds can be rapidly synthesized. These structures are of high interest in agrochemical research, as they can mimic the structures of natural products and other biologically active compounds.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is typically employed. For electron-rich pyridine substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective as they promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A base is required to activate the boronic acid partner. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction outcome, with K₃PO₄ often being effective for challenging couplings.

-

Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or mixtures with water are standard. The presence of water can be beneficial in accelerating the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(4-fluorophenyl)-3,5-dimethoxypyridine.

Materials:

-

2-Iodo-3,5-dimethoxypyridine (1.0 mmol, 265 mg)

-

(4-Fluorophenyl)boronic acid (1.2 mmol, 168 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

Spherical-Biphenyl-2-yl(dicyclohexyl)phosphine (SPhos) (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

Anhydrous 1,4-dioxane (5 mL)

-

Degassed water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask, add 2-Iodo-3,5-dimethoxypyridine, (4-fluorophenyl)boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with argon or nitrogen gas (repeat this cycle three times).

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.

Data Summary Table:

| Coupling Partner | Product | Typical Yield Range |

| Phenylboronic acid | 2-Phenyl-3,5-dimethoxypyridine | 80-95% |

| 4-Tolylboronic acid | 2-(p-Tolyl)-3,5-dimethoxypyridine | 85-98% |

| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-3,5-dimethoxypyridine | 75-90% |

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing access to substituted alkynes. In an agrochemical context, the introduction of an alkynyl group can significantly alter a molecule's shape, rigidity, and metabolic profile. This functional group can also serve as a handle for further transformations, such as click chemistry or reduction to alkenes or alkanes.

Causality Behind Experimental Choices:

-

Catalyst System: The classic Sonogashira protocol uses a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves both as a base to deprotonate the terminal alkyne and as a solvent.

-

Solvent: While the amine base can act as the solvent, co-solvents like THF or DMF are often used to ensure the solubility of all reactants.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 2-(phenylethynyl)-3,5-dimethoxypyridine.

Materials:

-

2-Iodo-3,5-dimethoxypyridine (1.0 mmol, 265 mg)

-

Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

-

Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

-

Anhydrous triethylamine (Et₃N) (5 mL)

-

Anhydrous THF (5 mL)

Procedure:

-

To a Schlenk flask, add 2-Iodo-3,5-dimethoxypyridine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon (repeat three times).

-

Add anhydrous THF and anhydrous triethylamine via syringe.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC. For less reactive alkynes, gentle heating (e.g., 50-60 °C) may be required.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired alkynylpyridine.

Sonogashira Coupling Reaction Scheme

Caption: Sonogashira coupling of 2-Iodo-3,5-dimethoxypyridine.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, anilines, and even ammonia equivalents. For agrochemical synthesis, this provides a direct route to 2-amino-3,5-dimethoxypyridine derivatives, which are common substructures in bioactive molecules.

Causality Behind Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are state-of-the-art and enable the coupling of a broad range of amines, including sterically hindered ones, under relatively mild conditions. A palladium precursor like Pd(OAc)₂ or a pre-formed catalyst is used.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used depending on the substrate.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-3,5-dimethoxypyridin-2-amine.

Materials:

-

2-Iodo-3,5-dimethoxypyridine (1.0 mmol, 265 mg)

-

Benzylamine (1.2 mmol, 129 mg, 131 µL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) (0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOt-Bu.

-

Add the 2-Iodo-3,5-dimethoxypyridine and anhydrous toluene.

-

Add the benzylamine via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the target secondary amine.

Conclusion: A Versatile Tool for Agrochemical Discovery

2-Iodo-3,5-dimethoxypyridine represents a powerful and versatile building block for the exploration of novel chemical space in agrochemical research. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a robust foundation for the synthesis of diverse libraries of 2-substituted-3,5-dimethoxypyridines. By leveraging these established and reliable synthetic methods, researchers can efficiently generate novel compounds for high-throughput screening, accelerating the discovery of next-generation fungicides, herbicides, and insecticides. The strategic application of such well-functionalized intermediates is paramount to overcoming existing challenges in crop protection and ensuring global food security.

References

- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028.

- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-262). John Wiley & Sons, Inc.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(12), 1579–1590.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Troubleshooting & Optimization

Troubleshooting low conversion in Buchwald-Hartwig amination of 2-Iodo-3,5-dimethoxypyridine

Technical Support Center: Buchwald-Hartwig Amination

Topic: Troubleshooting Low Conversion in the Buchwald-Hartwig Amination of 2-Iodo-3,5-dimethoxypyridine

Welcome to the technical support center. As Senior Application Scientists, we understand that while the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, its application to specific substrates can present unique challenges.[1][2][3] This guide is designed to provide in-depth troubleshooting advice for researchers encountering low conversion with 2-Iodo-3,5-dimethoxypyridine, an electron-rich and potentially coordinating heteroaromatic substrate.

Our approach is to diagnose the problem from first principles, examining each component of the reaction to understand the root cause of inefficiency.

Frequently Asked Questions & Troubleshooting Guide

My reaction has stalled or shows low conversion. Where should I start?

Low conversion is a common issue that can stem from several factors. The electron-rich nature of the 3,5-dimethoxypyridine ring and the presence of the pyridine nitrogen atom introduce specific challenges not always seen with simple aryl halides.

Here is a logical workflow to diagnose the issue:

Caption: A logical decision tree for troubleshooting low conversion.

Q1: My starting material is consumed, but the desired product yield is low. What are the likely side reactions?

When the starting 2-Iodo-3,5-dimethoxypyridine is consumed without significant product formation, a competing side reaction is the primary culprit. For this substrate, two possibilities are most common:

-

Hydrodehalogenation (or Proto-dehalogenation): This is the replacement of the iodide with a hydrogen atom, yielding 3,5-dimethoxypyridine. This is a frequent issue in palladium-catalyzed couplings.[4] It can arise from several pathways:

-

Trace Water: Water can act as a proton source, leading to the undesired reduction.[5] Ensure all reagents and solvents are scrupulously dried.

-

β-Hydride Elimination: If the amine coupling partner has β-hydrogens, an unproductive β-hydride elimination from the palladium-amido intermediate can occur, which, followed by reductive elimination, yields the dehalogenated arene.[1]

-

Catalyst Decomposition: Certain catalyst decomposition pathways can generate palladium hydride species that promote dehalogenation.[5]

-

-

Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This can create a stable, off-cycle complex that is catalytically inactive or has very low activity, effectively poisoning the catalyst. Bidentate ligands are often employed to create more stable catalytic complexes that are less prone to displacement by coordinating substrates like pyridines.[6]

Q2: I'm seeing a lot of unreacted starting material. Is my catalyst or ligand choice suboptimal?

Yes, this is highly probable. The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.[7] For an electron-rich and sterically accessible substrate like 2-Iodo-3,5-dimethoxypyridine, the key steps of oxidative addition and reductive elimination must be carefully balanced.

The Problem: The catalytic cycle involves an oxidative addition of the iodo-pyridine to the Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8] With electron-rich heteroaromatics, the final reductive elimination step can be slow. This sluggishness can allow side reactions to occur or simply lead to an incomplete reaction.

The Solution: Sterically Hindered Ligands Modern Buchwald-Hartwig catalysis relies heavily on bulky, electron-rich dialkylbiaryl phosphine ligands.[1] These ligands promote the crucial reductive elimination step and tend to favor the formation of monoligated palladium species, which are often the most active.[1]

| Ligand Generation | Example Ligands | Characteristics & Suitability for 2-Iodo-3,5-dimethoxypyridine |

| First Generation | P(o-tol)₃ | Monodentate, moderately bulky. May suffer from slow reductive elimination and catalyst inhibition. Generally not the first choice. |

| Bidentate | BINAP, DPPF | Can help prevent catalyst inhibition from iodide or pyridine coordination.[1][6] Useful, but may not be as active as newer generations. |

| Bulky Monodentate | XPhos, SPhos, RuPhos, BrettPhos | Highly Recommended. These ligands are designed to accelerate reductive elimination, which is often the rate-limiting step for electron-rich substrates.[1][2][8] Their steric bulk also helps prevent catalyst dimerization and deactivation. |

Recommendation: If you are using an older generation ligand (e.g., PPh₃, P(o-tol)₃, or even BINAP) and seeing low conversion, switch to a modern dialkylbiaryl phosphine ligand like XPhos or RuPhos. The use of palladium pre-catalysts, such as G3 or G4 XPhos Pd, is also highly advised as they provide a reliable and efficient way to generate the active Pd(0) species.[7]

Q3: Can the choice of base be the reason for failure?

Absolutely. The base plays a critical role in deprotonating the amine to form the palladium-amido intermediate, which precedes reductive elimination.[1] The choice of base affects reaction rate, functional group compatibility, and reaction heterogeneity.[9]

| Base | pKaH (approx.) | Advantages | Disadvantages for this System |

| NaOt-Bu | 19 | Strong base, often leads to the fastest reaction rates.[7][8] | Can be incompatible with base-sensitive functional groups. Its heterogeneous nature can sometimes lead to reproducibility issues if not stirred effectively.[7] |

| LHMDS | 26 | Very strong, useful for low-temperature reactions and substrates with acidic protons.[8] | Can be aggressive towards functional groups at higher temperatures.[8] |

| K₃PO₄ / Cs₂CO₃ | 12.3 / 10 | Weaker bases, offering excellent functional group tolerance.[7][8] Cesium carbonate often has better solubility in organic solvents than potassium salts. | Reactions may require higher temperatures or longer reaction times compared to alkoxide bases.[8] |

Causality: For 2-Iodo-3,5-dimethoxypyridine, which lacks base-sensitive groups, a strong base like NaOt-Bu is often a good starting point to achieve a high reaction rate. However, if solubility or reproducibility is an issue, switching to Cs₂CO₃ is a sound strategy. The physical form of the base matters; grinding inorganic bases before use can prevent clumping and increase the surface area, improving reaction kinetics.[7]

Q4: How does solvent choice impact this specific reaction?

Solvent choice is crucial for ensuring all components remain in solution and for avoiding catalyst inhibition.[10]

-

Recommended Solvents: Aprotic, non-coordinating solvents are standard.

-

Toluene, Dioxane, THF, CPME: These are excellent choices. Toluene and dioxane are very common due to their ability to dissolve a wide range of organic compounds and their suitable boiling points for heating.[7]

-

-

Solvents to Avoid:

-

Chlorinated Solvents (e.g., CHCl₃, DCE): Can undergo side reactions with the palladium catalyst.

-

Acetonitrile, Pyridine: These are coordinating solvents and can bind to the palladium center, inhibiting catalysis.[7] Using pyridine as a solvent for a pyridine-containing substrate is particularly problematic.

-

Protic Solvents (e.g., Alcohols): While sometimes used, they can participate in side reactions, including hydrodehalogenation. An exception is t-BuOH, which is sometimes used with t-butoxide bases.[10]

-

Key Insight: Insolubility is a common and often underestimated cause of reaction failure.[7] Ensure your starting materials, amine, and base are at least partially soluble in the chosen solvent at the reaction temperature.

Core Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Iodo-3,5-dimethoxypyridine

This protocol represents a robust starting point using modern catalytic systems.

-

Glovebox Setup: To an oven-dried vial equipped with a stir bar, add 2-Iodo-3,5-dimethoxypyridine (1.0 equiv), the desired amine (1.2 equiv), the phosphine ligand (1.5 - 3.0 mol %), and the palladium source (e.g., Pd₂(dba)₃, 1.0 - 2.0 mol %). If using a pre-catalyst (e.g., XPhos Pd G3), add it directly (1.0 - 2.0 mol %).

-

Base Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M).

-

Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Protocol 2: Troubleshooting via Ligand and Base Screening

When the standard protocol fails, a systematic screen is the most effective approach.

-

Array Setup: Prepare an array of reaction vials (e.g., in a 24-well plate or using individual vials).

-

Stock Solutions: Prepare stock solutions of 2-Iodo-3,5-dimethoxypyridine and the amine in the chosen solvent (e.g., toluene) to ensure accurate dispensing.

-

Dispensing:

-

To each vial, add the palladium source and the specific ligand to be tested.

-

Add the stock solution of the iodo-pyridine and the amine.

-

Add the specific base to be tested.

-

-

Reaction & Analysis: Seal and heat all reactions under identical conditions. After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the relative conversion to product and the formation of side products.

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

-

Buchwald–Hartwig amination. (2023, December 22). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 26, 2026, from [Link]

-

Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 26, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024, April 3). YouTube. Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 11(18), 4140–4143. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12516-12526. [Link]

-

Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2014, May 13). ResearchGate. Retrieved January 26, 2026, from [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2010). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 26, 2026, from [Link]

-

Nielsen, D. K., et al. (2011). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 15(4), 931–934. [Link]

-

Vasilev, A. A., & Ananikov, V. P. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2736–2745. [Link]

-

Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

-

Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Smith, R. C., et al. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved January 26, 2026, from [Link]

-

Valente, C., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(23), 6436–6446. [Link]

-

ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2010). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Deciphering complexity in Pd–catalyzed cross-couplings. (2022, May 10). Nature. Retrieved January 26, 2026, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Support Center: Troubleshooting Side Products in Cross-Coupling of 2-Iodo-3,5-dimethoxypyridine

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and mitigation of side products during cross-coupling reactions with 2-iodo-3,5-dimethoxypyridine. Our aim is to equip you with the scientific rationale and practical protocols to enhance your reaction outcomes.

Introduction: The Challenges of a Unique Substrate

2-Iodo-3,5-dimethoxypyridine is a valuable building block in medicinal chemistry. However, its electronic and steric properties present unique challenges in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, amplified by the two methoxy groups, can influence the catalytic cycle, while the 2-position of the iodine and the presence of the pyridine nitrogen can lead to catalyst inhibition or undesired side reactions.[1][2] This guide will dissect the common pitfalls and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when using 2-iodo-3,5-dimethoxypyridine in cross-coupling reactions?

A1: The three most prevalent side products are:

-

Homocoupling Product: Dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling) or 2-iodo-3,5-dimethoxypyridine itself.[3][4]

-

Protodeiodination Product: Replacement of the iodine atom with a hydrogen atom, yielding 3,5-dimethoxypyridine.[5][6]

-

Dehalogenation Product: Reductive removal of the iodine atom, which can also lead to 3,5-dimethoxypyridine.[7]

Q2: Why is homocoupling of the boronic acid a significant issue in Suzuki-Miyaura reactions with this substrate?

A2: Homocoupling of boronic acids is often exacerbated by the presence of oxygen.[4][5] If the reaction is not thoroughly degassed, oxidative addition of the boronic acid to the palladium catalyst can occur, leading to the undesired dimer. The electron-rich nature of 2-iodo-3,5-dimethoxypyridine can sometimes lead to a slower rate of oxidative addition of the aryl iodide, providing a larger window for the competing homocoupling pathway.

Q3: What is the primary cause of protodeiodination in my reaction?